2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione
2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione
Brand Name:
Vulcanchem
CAS No.:
109954-48-5
VCID:
VC0023090
InChI:
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8-
SMILES:
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C
Molecular Formula:
C17H22O3
Molecular Weight:
274.35 g/mol
2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione
CAS No.: 109954-48-5
Main Products
VCID: VC0023090
Molecular Formula: C17H22O3
Molecular Weight: 274.35 g/mol
CAS No. | 109954-48-5 |
---|---|
Product Name | 2-[(Z)-3,7-Dimethyl-2,6-octadienyl]-6-methoxy-2,5-cyclohexadiene-1,4-dione |
Molecular Formula | C17H22O3 |
Molecular Weight | 274.35 g/mol |
IUPAC Name | 2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |
Standard InChIKey | CNUQZHQKEQFDPU-JYRVWZFOSA-N |
Isomeric SMILES | CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |
SMILES | CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Canonical SMILES | CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Synonyms | verapliquinone B |
PubChem Compound | 21587071 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume